2-Benzyl-4,5-dichloropyridazin-3(2h)-one 2-Benzyl-4,5-dichloropyridazin-3(2h)-one EcDsbB-IN-9 is a novel specific inhibitor of EcDsbB, targeting disulfide bond forming enzyme DsbB of Gram-negative bacteria.
Brand Name: Vulcanchem
CAS No.: 41933-33-9
VCID: VC0526841
InChI: InChI=1S/C11H8Cl2N2O/c12-9-6-14-15(11(16)10(9)13)7-8-4-2-1-3-5-8/h1-6H,7H2
SMILES: C1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)Cl)Cl
Molecular Formula: C11H8Cl2N2O
Molecular Weight: 255.10 g/mol

2-Benzyl-4,5-dichloropyridazin-3(2h)-one

CAS No.: 41933-33-9

Cat. No.: VC0526841

Molecular Formula: C11H8Cl2N2O

Molecular Weight: 255.10 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-Benzyl-4,5-dichloropyridazin-3(2h)-one - 41933-33-9

Specification

Description EcDsbB-IN-9 is a novel specific inhibitor of EcDsbB, targeting disulfide bond forming enzyme DsbB of Gram-negative bacteria.
CAS No. 41933-33-9
Molecular Formula C11H8Cl2N2O
Molecular Weight 255.10 g/mol
IUPAC Name 2-benzyl-4,5-dichloropyridazin-3-one
Standard InChI InChI=1S/C11H8Cl2N2O/c12-9-6-14-15(11(16)10(9)13)7-8-4-2-1-3-5-8/h1-6H,7H2
Standard InChI Key AJHBQZQCDCTOFD-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)Cl)Cl
Canonical SMILES C1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)Cl)Cl
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator